molecular formula C22H19NO2 B12624138 3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one CAS No. 920313-25-3

3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one

Katalognummer: B12624138
CAS-Nummer: 920313-25-3
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: NDOZUKIPOIDWLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a methoxy group attached to an aniline moiety, which is further connected to a diphenylprop-2-en-1-one structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one typically involves the condensation of 2-methoxyaniline with benzaldehyde derivatives under basic conditions. One common method is the Knoevenagel condensation, where the reaction is catalyzed by a base such as piperidine or pyridine. The reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Chloroanilino)-1,3-diphenylprop-2-en-1-one
  • 3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Eigenschaften

CAS-Nummer

920313-25-3

Molekularformel

C22H19NO2

Molekulargewicht

329.4 g/mol

IUPAC-Name

3-(2-methoxyanilino)-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H19NO2/c1-25-22-15-9-8-14-19(22)23-20(17-10-4-2-5-11-17)16-21(24)18-12-6-3-7-13-18/h2-16,23H,1H3

InChI-Schlüssel

NDOZUKIPOIDWLZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.